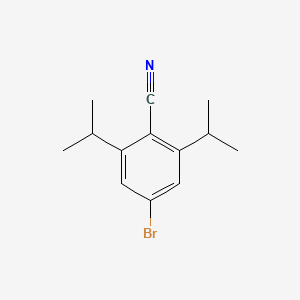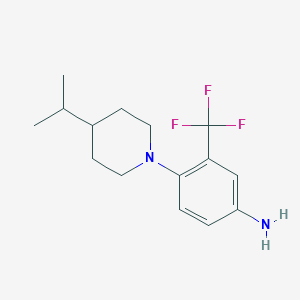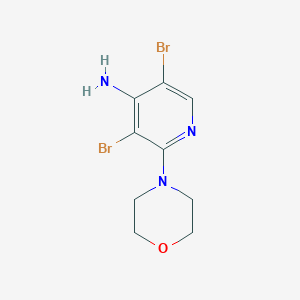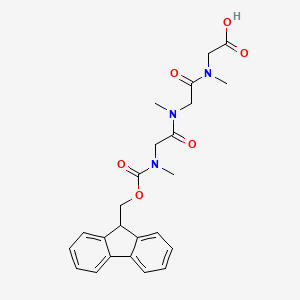
Fmoc-Sar-Sar-Sar-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Sar-Sar-Sar-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of sarcosine residues to a growing peptide chain anchored to a solid support. The Fmoc group is used to protect the N-terminus of the peptide chain during synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Sar-Sar-Sar-OH primarily undergoes substitution reactions during peptide synthesis. The Fmoc group is removed using a base, typically piperidine, to expose the amine group for further coupling reactions .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF
Major Products Formed: The major products formed from these reactions are extended peptide chains with the desired sequence of sarcosine residues .
Wissenschaftliche Forschungsanwendungen
Fmoc-Sar-Sar-Sar-OH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Fmoc-Sar-Sar-Sar-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus of the peptide chain, preventing unwanted reactions during synthesis. Upon removal of the Fmoc group, the exposed amine group can participate in further coupling reactions to extend the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Sar-OH: A simpler version with a single sarcosine residue.
Fmoc-Sar-Sar-OH: Contains two sarcosine residues.
Uniqueness: Fmoc-Sar-Sar-Sar-OH is unique due to its composition of four sarcosine residues, making it suitable for the synthesis of longer peptide chains and more complex peptide structures .
Eigenschaften
Molekularformel |
C24H27N3O6 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
SHCGFACGCNVYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


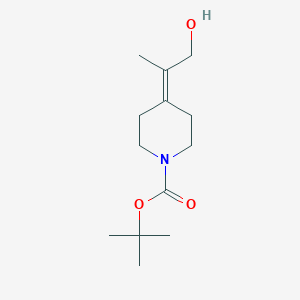

![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
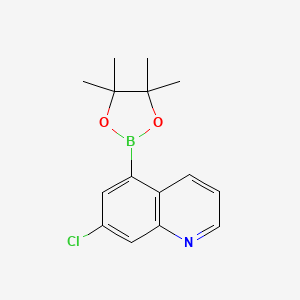

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
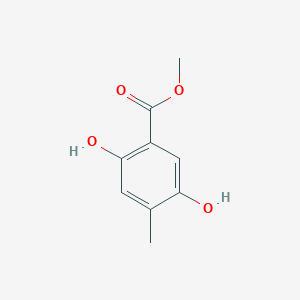
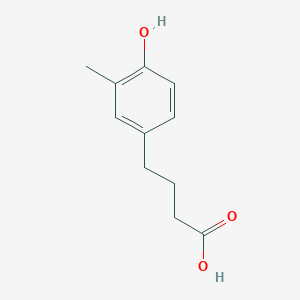
![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)
